2-(Methylthio)pyrimidine-5-carboxamide
Overview
Description
2-(Methylthio)pyrimidine-5-carboxamide is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrimidine-5-carboxamide typically involves the condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate in a basic medium, followed by acid work-up to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This intermediate is then hydrolyzed to its acidic form, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, which is subsequently converted to the desired carboxamide derivative through amide coupling reactions using reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective reagent selection, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine.
Common Reagents and Conditions
Reduction: LiAlH4 in tetrahydrofuran (THF) or ether.
Nucleophilic Substitution: Cyanide ions in suitable solvents.
Major Products
Reduction: 2-methylthio-1,6-dihydropyrimidine-5-carbonitrile.
Nucleophilic Substitution: 2,4-bismethylthiopyrimidine.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as anticancer agents, with studies indicating cytotoxic activity against various cancer cell lines.
Neuroprotection: Derivatives of pyrimidine compounds have been investigated for their neuroprotective and anti-neuroinflammatory properties.
Anti-inflammatory: Pyrimidine derivatives have been studied for their anti-inflammatory effects, particularly their ability to inhibit the expression and activity of inflammatory mediators.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-5-carboxamide and its derivatives involves multiple pathways:
Anticancer Activity: The compound exerts cytotoxic effects by inducing apoptosis in cancer cells.
Neuroprotection: The neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
2-(Methylthio)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
2-Methoxy-pyrimidine-5-carboxamide: Similar in structure but with a methoxy group instead of a methylthio group.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific fields. Its unique chemical properties and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-9-6)5(7)10/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTZJZJBVTJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296549 | |
Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-82-2 | |
Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473693-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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